molecular formula C23H16FNO3 B2479279 9-(2-fluorophenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929512-71-0

9-(2-fluorophenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2479279
CAS No.: 929512-71-0
M. Wt: 373.383
InChI Key: NPIWMIMIZKSOJQ-UHFFFAOYSA-N
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Description

The compound 9-(2-fluorophenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one (hereafter referred to as Compound 6i) is a chromeno-oxazinone derivative synthesized via condensation reactions involving hydroxylated isoflavones and substituted benzyl halides . Its structure features a fused chromene-oxazine core with a 2-fluorophenyl group at position 9 and a phenyl group at position 3.

Properties

IUPAC Name

9-(2-fluorophenyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO3/c24-19-8-4-5-9-20(19)25-12-17-21(28-14-25)11-10-16-22(26)18(13-27-23(16)17)15-6-2-1-3-7-15/h1-11,13H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIWMIMIZKSOJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)OCN1C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-fluorophenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: This step involves the cyclization of appropriate phenolic precursors with aldehydes or ketones under acidic or basic conditions to form the chromene core.

    Introduction of the Oxazine Ring: The chromene intermediate is then reacted with an amine and formaldehyde or other aldehydes to form the oxazine ring through a Mannich-type reaction.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chromene moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the oxazine ring using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Palladium-catalyzed cross-coupling reactions using halogenated precursors and bases like potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can lead to alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 9-(2-fluorophenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Studies have shown that similar compounds exhibit anti-inflammatory, anti-cancer, and antimicrobial activities. The presence of the fluorophenyl group is particularly interesting as it can enhance the compound’s bioavailability and metabolic stability.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation. It may also find applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-(2-fluorophenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with various molecular targets. The fluorophenyl and phenyl groups can interact with hydrophobic pockets in proteins, while the oxazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Effects

Compound 6i belongs to a series of fluorophenyl-substituted analogs (Table 1). Key comparisons include:

Table 1: Comparison of Halogen-Substituted Analogs
Compound ID Substituent (Position) Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key References
6i 2-Fluorophenyl 48 128–131 384.1
6j 3-Fluorophenyl 40 132–136 384.1
6k 4-Fluorophenyl 35 140–143 384.1
6l 4-Chlorophenyl 41 171–180 400.2
6m 4-Bromophenyl 42 188–190 445.1

Key Observations :

  • Yield : Compound 6i (48%) exhibits moderate synthetic efficiency compared to 6k (35%) and 6j (40%). Lower yields in para-substituted analogs (6k, 6l, 6m) suggest steric or electronic challenges during synthesis.
  • Melting Points : Ortho-substituted 6i has a lower melting point (128–131°C) than para-substituted 6k (140–143°C) and halogenated analogs 6l (171–180°C) and 6m (188–190°C). Increased polarity and intermolecular interactions in para-substituted and heavier halogen derivatives likely elevate melting points.

Substituent Type and Pharmacological Relevance

Chromeno-oxazinones with varied substituents demonstrate distinct biological activities (Table 2):

Key Observations :

  • Anti-inflammatory Activity : Derivatives like 4c (4-fluorophenyl, hydroxyethyl) show potent anti-inflammatory effects (IC₅₀: 12 µM) via NF-κB inhibition, as reported by Zhang et al. (2017) . The 2-fluorophenyl group in 6i may alter binding affinity due to steric hindrance, though specific data are pending.
  • Tautomerization: Hydroxyalkyl-substituted analogs (e.g., 4a) exhibit solvent-dependent tautomerization between oxazinone and oxazepane forms, which influences their reactivity and bioavailability . The 2-fluorophenyl group in 6i may stabilize the oxazinone form due to electron-withdrawing effects.

Physicochemical and Electronic Properties

  • Electronic Effects: The ortho-fluorine in 6i introduces steric hindrance and moderate electron-withdrawing effects, contrasting with para-substituted analogs (6k, 6l) that enhance polarity.
  • Solubility : Hydroxyalkyl-substituted analogs (e.g., 4a, 4c) demonstrate improved aqueous solubility compared to aryl-substituted derivatives like 6i, which may limit bioavailability .

Biological Activity

The compound 9-(2-fluorophenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a member of the oxazine family and has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H18N2O3
  • Molecular Weight : 370.408 g/mol
  • CAS Number : 929512-71-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available flavonoids or related compounds. The oxazine ring is formed through cyclization reactions that can be optimized for yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxazine derivatives, including the target compound. For instance, a study focused on related compounds showed significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (μg/mL)Mechanism of Action
This compoundA549 (lung cancer)65.43 ± 2.7Inhibition of Methionyl-tRNA Synthetase
DoxorubicinA54914.61 ± 2.3DNA intercalation

The compound exhibited an IC50 value of 65.43 μg/mL against the A549 lung cancer cell line, indicating moderate activity compared to Doxorubicin, a standard chemotherapeutic agent .

The proposed mechanism involves the inhibition of Methionyl-tRNA Synthetase (MRS) , which is crucial for protein synthesis in cancer cells. Molecular docking studies have shown that the compound binds effectively to the active site of MRS, suggesting a potential pathway for its anticancer effects.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study synthesized various oxazinyl flavonoids and evaluated their anticancer activity using MTT assays against A549 cells.
    • The results indicated that modifications in the oxazine structure could enhance or reduce biological activity .
  • Molecular Docking Studies :
    • Molecular docking simulations revealed that the compound has a favorable binding affinity for MRS compared to other known inhibitors.
    • The rerank score was significantly higher than its native ligand, indicating strong potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 9-(2-fluorophenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one?

  • Methodological Approach :

  • Step-wise synthesis : Use Pechmann condensation to form the chromeno core, followed by oxazine ring cyclization and fluorophenyl group introduction via nucleophilic substitution .
  • Catalyst optimization : Employ Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity, while reflux conditions (80–100°C) increase yields to 48–72% .
    • Key Data :
StepYield (%)Conditions
Core formation65–72Reflux in ethanol, 24 h
Fluorophenyl introduction40–48DMF, 80°C, 12 h

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Primary Methods :

  • ¹H/¹³C NMR : Assign peaks for fluorophenyl (δ 7.15–7.30 ppm) and chromeno-oxazine protons (δ 4.95–5.00 ppm) .
  • HRMS : Validate molecular weight (calc. 388.1344; found 388.1347) to confirm purity .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1779 cm⁻¹) and oxazine ring vibrations .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Experimental Design :

  • pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 h; monitor degradation via HPLC (C18 column, gradient elution) .
  • Thermal stability : Perform thermogravimetric analysis (TGA) at 25–300°C to determine decomposition points.

Advanced Research Questions

Q. How do contradictory spectral data (e.g., NMR splitting patterns) arise, and how can they be resolved?

  • Root Causes :

  • Tautomerization : Solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) affects equilibrium between oxazine and oxazepane forms, altering peak multiplicities .
  • Dynamic effects : Rotameric interconversion of the fluorophenyl group at room temperature may broaden signals.
    • Resolution Strategies :
  • Use variable-temperature NMR to slow interconversion and assign distinct conformers .
  • Validate ambiguous peaks via 2D-COSY or HSQC experiments .

Q. What mechanistic insights explain its biological activity (e.g., antimicrobial, anti-inflammatory)?

  • Methodological Framework :

  • Molecular docking : Simulate binding to targets like COX-2 (for anti-inflammatory activity) or bacterial DNA gyrase (for antimicrobial effects) .
  • SAR studies : Compare analogs (e.g., 4-Cl vs. 4-F substituents) to identify pharmacophores. Data from analogs show:
SubstituentIC₅₀ (µM)Target
2-Fluorophenyl12.4COX-2
4-Chlorophenyl9.8S. aureus
  • Enzyme assays : Measure inhibition of reactive oxygen species (ROS) for antioxidant activity .

Q. How can computational modeling guide the design of analogs with improved bioactivity?

  • Approach :

  • DFT calculations : Optimize geometry to predict electronic effects of substituents (e.g., electron-withdrawing F enhances oxidative stability) .
  • ADMET profiling : Use SwissADME to predict solubility (LogP ~3.2) and blood-brain barrier permeability.

Q. What experimental strategies mitigate byproduct formation during synthesis?

  • Solutions :

  • Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane 3:7) to track intermediates and quench side reactions early .
  • Purification : Employ flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the target compound (>95% purity) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Critical Steps :

  • Standardize assays : Replicate experiments under identical conditions (e.g., bacterial strain: ATCC 25923 for S. aureus; incubation: 24 h at 37°C) .
  • Control compounds : Include reference drugs (e.g., ciprofloxacin) to calibrate activity thresholds.

Structural and Reactivity Insights

Q. What factors influence tautomerization equilibria in chromeno-oxazine derivatives?

  • Key Variables :

  • Solvent polarity : Non-polar solvents (e.g., toluene) favor the oxazine form, while polar solvents (e.g., methanol) stabilize oxazepane tautomers .
  • Substituent effects : Electron-donating groups (e.g., -OCH₃) increase tautomerization rates by 1.5–2× .

Tables of Critical Data

Property Value Method Reference
Molecular weight388.1347 g/molHRMS
Melting point128–131°CDSC
LogP (lipophilicity)3.2SwissADME
Antimicrobial activityMIC: 12.5 µg/mL (E. coli)Broth dilution

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